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Compound of Interest

Compound Name: MK204

Cat. No.: B15623749 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
MK204 is a potent and selective inhibitor of Aldo-Keto Reductase Family 1 Member B10

(AKR1B10), a promising therapeutic target in oncology.[1] This technical guide provides

comprehensive information on the chemical properties, biological activity, and relevant

experimental protocols for MK204, intended to facilitate further research and development.

Chemical and Physical Properties
MK204, with the chemical name 2-[5-Chloro-2-[[[(2,3,4,5,6-

pentabromophenyl)methyl]amino]carbonyl]phenoxy]-acetic acid, is a halogenated

phenoxyacetic acid derivative.[1]

Property Value Reference

CAS Number 1959605-73-2 [1]

Molecular Weight 714.22 g/mol [1]

Molecular Formula C16H9Br5ClNO4 [1]

Solubility DMSO: 3 mg/mL (warmed) [1]
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Biological Activity and Mechanism of Action
MK204 is a highly potent and selective inhibitor of AKR1B10. It exhibits significantly greater

inhibitory activity against AKR1B10 compared to the closely related enzyme aldose reductase

(AR), making it a valuable tool for studying the specific roles of AKR1B10.[1]

The selectivity of MK204 for AKR1B10 is attributed to its ability to interact with a distinct inner

specificity pocket in the enzyme that is not present in aldose reductase.[1] Molecular dynamics

simulations have suggested that the bulky pentabromophenyl group of MK204 plays a crucial

role in its selective binding to AKR1B10.

Target IC50

AKR1B10 80 nM

Aldose Reductase (AR) 21.7 µM

AKR1B10 Signaling Pathway in Cancer
AKR1B10 is overexpressed in various cancers and has been implicated in promoting cell

proliferation, migration, and chemoresistance. One of the key signaling pathways modulated by

AKR1B10 is the PI3K/AKT pathway.[2][3][4] Overexpression of AKR1B10 has been shown to

activate this pathway, leading to downstream effects that promote cancer progression.[2][3][4]
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AKR1B10-mediated activation of the PI3K/AKT signaling pathway.

Experimental Protocols
Determination of AKR1B10 Inhibitory Activity (IC50)
The following is a general protocol for determining the half-maximal inhibitory concentration

(IC50) of a compound against AKR1B10, based on commonly used methods.[5]

Materials:

Recombinant human AKR1B10 enzyme

NADPH (cofactor)

DL-glyceraldehyde (substrate)

Sodium phosphate buffer (100 mM, pH 7.5)

MK204 or other test inhibitors dissolved in DMSO

96-well microplate

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

Prepare a reaction mixture in each well of a 96-well plate containing:

100 mM sodium phosphate buffer (pH 7.5)

0.2 mM NADPH

0.3 µM recombinant human AKR1B10

Varying concentrations of the inhibitor (MK204) or DMSO as a control.

Pre-incubate the mixture at room temperature for 10 minutes.
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Initiate the reaction by adding the substrate, DL-glyceraldehyde, to a final concentration of

7.5 mM.

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the

oxidation of NADPH. The reaction rate is calculated from the linear portion of the absorbance

curve.

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO

control.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the

data to a sigmoidal dose-response curve to determine the IC50 value.

Note: This is a generalized protocol. For specific experimental details, it is recommended to

consult the primary literature, such as Cousido-Siah A, et al. ACS Chem Biol. 2016 Oct

21;11(10):2693-2705.

Conclusion
MK204 is a valuable chemical probe for studying the biological functions of AKR1B10 and a

promising lead compound for the development of novel anticancer therapeutics. Its high

potency and selectivity for AKR1B10 over aldose reductase make it a superior tool for

dissecting the specific roles of this enzyme in cancer biology. Further investigation into the

mechanism of action of MK204 and its effects on downstream signaling pathways, such as the

PI3K/AKT pathway, will be crucial for its clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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